molecular formula C15H12N2 B6321034 5-(Naphthalen-1-yl)pyridin-2-amine, 95% CAS No. 651042-53-4

5-(Naphthalen-1-yl)pyridin-2-amine, 95%

Cat. No. B6321034
Key on ui cas rn: 651042-53-4
M. Wt: 220.27 g/mol
InChI Key: CQWQZIBSRSDRBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07968577B2

Procedure details

Potassium carbonate (5.19 mmol, 717 mg) in water (2.5 mL) and tetrakis(triphenylphosphine)palladium(0) (0.04 mol %, 80 mg) in ethyl alcohol (2.5 mL) were added to 2-amino-5-bromopyridine (1.73 mmol, 299 mg) and 1-naphthaleneboronic acid (2.60 mmol, 446 mg) in benzene (10.0 mL). After 2 hours at 90° C. the reaction mixture was quenched with water (30 mL) and extracted with dichloromethane (3×30 mL). The organic phases were concentrated in vacuo and the residue chromatographed on silica gel (eluted with 50% ethyl acetate in hexanes) to give 260 mg (Y: 68%) of the title compound 11a. MS (E+) m/z: 381 (MH+).
Quantity
717 mg
Type
reactant
Reaction Step One
Quantity
299 mg
Type
reactant
Reaction Step One
Quantity
446 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[NH2:7][C:8]1[CH:13]=[CH:12][C:11](Br)=[CH:10][N:9]=1.[C:15]1(B(O)O)[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:18]=[CH:17][CH:16]=1>O.C(O)C.C1C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:23]1([C:11]2[CH:12]=[CH:13][C:8]([NH2:7])=[N:9][CH:10]=2)[C:24]2[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:20]=[CH:21][CH:22]=1 |f:0.1.2,^1:41,43,62,81|

Inputs

Step One
Name
Quantity
717 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
299 mg
Type
reactant
Smiles
NC1=NC=C(C=C1)Br
Name
Quantity
446 mg
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)B(O)O
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
80 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2 hours at 90° C. the reaction mixture was quenched with water (30 mL)
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phases were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel (eluted with 50% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C=1C=CC(=NC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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